![molecular formula C18H15ClFN3O B5682448 N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5682448.png)
N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide, commonly known as CFTR corrector, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CFTR correctors have been identified as a promising treatment option for cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide.
Wirkmechanismus
The mechanism of action of CFTR correctors involves the stabilization of mutant CFTR protein and its trafficking to the cell membrane. CFTR correctors bind to specific sites on the CFTR protein, which results in its proper folding and assembly. This leads to the formation of functional CFTR protein, which can transport chloride ions across cell membranes.
Biochemical and Physiological Effects:
CFTR correctors have been shown to improve the function of mutant CFTR protein, leading to several biochemical and physiological effects. In preclinical studies, CFTR correctors have been shown to increase the amount of functional CFTR protein on the cell surface, improve the transport of chloride ions, and reduce the viscosity of mucus in the lungs.
Vorteile Und Einschränkungen Für Laborexperimente
CFTR correctors have several advantages for lab experiments, including their small size, high potency, and specificity for CFTR protein. However, CFTR correctors also have several limitations, such as their poor solubility and stability, which can affect their efficacy and bioavailability.
List of
Zukünftige Richtungen
1. Development of more potent and selective CFTR correctors.
2. Investigation of the long-term safety and efficacy of CFTR correctors in clinical trials.
3. Identification of biomarkers for monitoring the response to CFTR correctors.
4. Combination therapy with CFTR correctors and other drugs for the treatment of cystic fibrosis.
5. Development of delivery systems for CFTR correctors to improve their bioavailability and efficacy.
Synthesemethoden
The synthesis of N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide involves a series of chemical reactions that require specific reagents and conditions. The synthesis process starts with the reaction of 2-phenyl-1H-imidazole with chloroacetyl chloride, which results in the formation of 2-(2-phenyl-1H-imidazol-1-yl)acetyl chloride. This intermediate product is then reacted with 2-chloro-6-fluorobenzylamine to form N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide. The final product is purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CFTR correctors have been extensively studied for their potential therapeutic applications in cystic fibrosis. Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of defective CFTR protein. CFTR protein is responsible for regulating the transport of chloride ions across cell membranes, and its dysfunction results in the accumulation of thick mucus in the lungs, pancreas, and other organs.
CFTR correctors have been shown to improve the folding and trafficking of mutant CFTR protein, thereby restoring its function. Several CFTR correctors, including N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide, have demonstrated promising results in preclinical studies and clinical trials.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-phenylimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-15-7-4-8-16(20)14(15)11-22-17(24)12-23-10-9-21-18(23)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKFHQKSBVKKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC(=O)NCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.